N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine is a complex organic compound with the molecular formula C20H23NS It is known for its unique structure, which includes a cyclopropyl group attached to a thioxanthene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine typically involves multiple steps. One common method starts with the preparation of the thioxanthene core, followed by the introduction of the cyclopropyl group. The final step involves the dimethylation of the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylmethanamine: A simpler amine with different chemical properties.
Thioxanthene derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine is unique due to its combination of a cyclopropyl group and a thioxanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
31687-95-3 |
---|---|
Molekularformel |
C26H36N2O3S2 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
cyclohexylsulfamic acid;N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C20H23NS.C6H13NO3S/c1-20(17-12-14(17)13-21(2)3)15-8-4-6-10-18(15)22-19-11-7-5-9-16(19)20;8-11(9,10)7-6-4-2-1-3-5-6/h4-11,14,17H,12-13H2,1-3H3;6-7H,1-5H2,(H,8,9,10) |
InChI-Schlüssel |
YFCLEUNUPGAVBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2SC3=CC=CC=C31)C4CC4CN(C)C.C1CCC(CC1)NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.